Taurocyamine

Catalog No.
S602999
CAS No.
543-18-0
M.F
C3H9N3O3S
M. Wt
167.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurocyamine

CAS Number

543-18-0

Product Name

Taurocyamine

IUPAC Name

2-(diaminomethylideneamino)ethanesulfonic acid

Molecular Formula

C3H9N3O3S

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9)

InChI Key

JKLRIMRKZBSSED-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)N=C(N)N

Solubility

39 mg/mL at 21 °C

Synonyms

2-[(Aminoiminomethyl)amino]thanesulfonic Acid; Taurocyamine; 2-Guanylaminoethanesulfonic Acid; Amidinotaurine; Guanidinoethanesulfonic Acid; N-Amidinotaurine; N-Guanyltaurine; NSC 667063; Taurocyamin; .

Canonical SMILES

C(CS(=O)(=O)O)N=C(N)N

Taurocyamine is a chemical compound classified as the N-amidino derivative of taurine, with the molecular formula C₃H₉N₃O₃S. It belongs to the guanidine family and is related to organosulfonic acids, particularly taurine. This compound has garnered attention due to its involvement in metabolic processes and its potential biological activities, including its role as a substrate for specific enzymes like taurocyamine kinase .

Taurocyamine exhibits several interesting biological effects:

  • Taurine Transport Inhibition

    It acts as a competitive inhibitor for taurine transport, thereby reducing cellular taurine uptake []. This property is being explored in research on taurine deficiency.

  • Glycine Receptor Antagonism

    Studies suggest taurocyamine might act as an antagonist at glycine receptors in the brain, potentially influencing neuronal activity [].

  • Endogenous Alkaline Shifter

    Research indicates taurocyamine can act as an endogenous "alkaline shifter," potentially protecting the brain from the harmful effects of lactic acidosis during oxygen deprivation [].

Neuromodulatory Properties:

Studies suggest Taurocyamine possesses neuromodulatory properties, meaning it can influence the activity of neurons in the nervous system. Research on invertebrates like crabs demonstrates Taurocyamine's ability to modulate neuronal firing and behavior, potentially affecting locomotion and learning []. Further investigations are underway to understand its specific role in neuronal communication and its potential implications for understanding nervous system function.

Antibacterial Activity:

Taurocyamine exhibits antibacterial activity against various pathogenic bacteria, including those resistant to conventional antibiotics []. This has sparked interest in exploring its potential as a novel therapeutic agent. Studies suggest Taurocyamine's antibacterial mechanism might involve disrupting the bacterial cell membrane, leading to cell death. However, more research is needed to fully elucidate its mechanism of action and develop Taurocyamine-based antibacterial therapies.

Other Potential Applications:

Preliminary research points towards Taurocyamine's potential involvement in other biological processes, including:

  • Osmoregulation: Maintaining cellular water balance [].
  • Muscle function: Regulating muscle contraction and relaxation [].
  • Neuroprotection: Protecting nerve cells from damage [].

The primary reaction involving taurocyamine is catalyzed by the enzyme taurocyamine kinase, which facilitates the transfer of a phosphate group from adenosine triphosphate (ATP) to taurocyamine, resulting in adenosine diphosphate (ADP) and N-phosphotaurocyamine as products. The reaction can be summarized as follows:

ATP+taurocyamineADP+N phosphotaurocyamine\text{ATP}+\text{taurocyamine}\rightleftharpoons \text{ADP}+\text{N phosphotaurocyamine}

This enzymatic reaction is crucial in taurine and hypotaurine metabolism, highlighting taurocyamine's role in biochemical pathways .

Taurocyamine exhibits several biological activities. It has been identified as an endogenous alkaline "shifter," which helps mitigate brain intracellular lactic acidosis during anoxic conditions. This property suggests its potential therapeutic implications in conditions associated with hypoxia . Additionally, studies have indicated that taurocyamine can act as a nitrogen source for certain bacterial strains, showcasing its utility in microbial metabolism .

Taurocyamine can be synthesized through various methods, including artificial synthesis techniques. One notable method involves the reaction of taurine with appropriate reagents to yield taurocyamine. Specific synthetic routes have been patented, indicating ongoing research into efficient production methods for this compound .

The applications of taurocyamine are diverse, spanning biochemical research and potential therapeutic uses. Its role in metabolic processes makes it a candidate for studies related to energy metabolism and neuroprotection. Moreover, its ability to serve as a nitrogen source for microorganisms opens avenues for biotechnological applications, particularly in microbial fermentation processes .

Research into the interactions of taurocyamine has focused on its binding properties with enzymes like taurocyamine kinase. Studies have identified key amino acid residues responsible for this binding, providing insights into the enzyme's specificity and mechanism of action . Understanding these interactions is vital for elucidating taurocyamine's role in metabolic pathways and its potential therapeutic applications.

Taurocyamine shares structural similarities with several other compounds within the guanidine family. Here are some comparable compounds:

Compound NameStructural FormulaUnique Features
GuanidineH₂N-C(=NH)-NH₂A simple guanidine compound involved in urea cycle.
CreatineC₄H₉N₃OPlays a key role in energy metabolism in muscle cells.
ArginineC₆H₁₄N₄O₂An essential amino acid involved in protein synthesis.

Uniqueness of Taurocyamine: Unlike these compounds, taurocyamine specifically functions within taurine metabolism and exhibits unique properties such as acting as an alkaline shifter during metabolic stress. Its distinct biochemical roles and potential applications set it apart from other guanidine derivatives.

Physical Description

Solid

XLogP3

-2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.03646233 g/mol

Monoisotopic Mass

167.03646233 g/mol

Heavy Atom Count

10

Appearance

Assay:≥95%A crystalline solid

Other CAS

543-18-0

Wikipedia

Taurocyamine

Dates

Modify: 2023-08-15

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